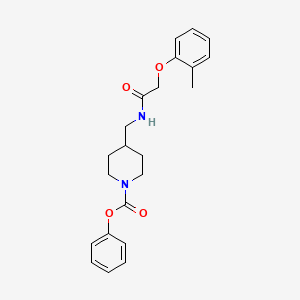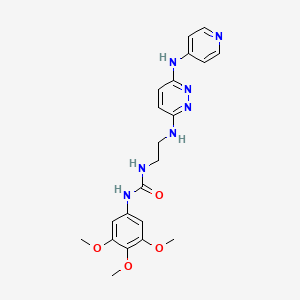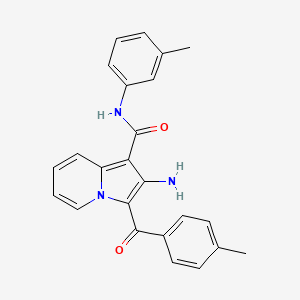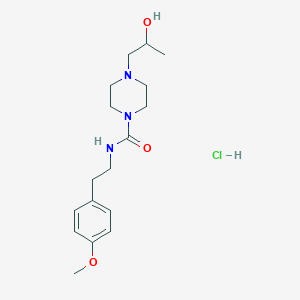
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate, also known as PTAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the piperidine family and has a unique structure that makes it a promising candidate for various research purposes. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate is involved in the synthesis of complex organic molecules, demonstrating the versatility of piperidine derivatives in medicinal chemistry. The compound has been utilized in various synthetic pathways, including the preparation of oxindole derivatives via palladium-catalyzed C-H functionalization, indicating its role in the development of potential therapeutic agents. This methodology is significant for medicinal chemistry synthesis, highlighting the compound's importance in the synthesis of serine palmitoyl transferase enzyme inhibitors, which are crucial for studying lipid metabolism disorders (Magano, Kiser, Shine, & Chen, 2014).
Biological Activity and Therapeutic Potential
The synthesis of 4-arylamino-4-piperdinecarboxylic acids, derived from phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate, has shown significant potential in the development of analgesics. These compounds demonstrate the chemical versatility and potential therapeutic applications of piperidine derivatives in pain management, with some analogs found to be thousands of times as potent as morphine (Van Daele, De bruyn, Boey, Sanczuk, Agten, & Janssen, 1976).
Additionally, the compound has been implicated in the synthesis of CCR5 antagonists, such as TAK-220, which exhibit potent anti-HIV-1 activity. This underscores its significance in the search for new treatments for HIV/AIDS, demonstrating the compound's role in the development of agents that inhibit virus entry into cells (Imamura, Ichikawa, Nishikawa, Kanzaki, Takashima, Niwa, Iizawa, Baba, & Sugihara, 2006).
Chemical Structure and Drug Design
The structural analysis of piperidine derivatives, including those related to phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate, plays a crucial role in drug design. For instance, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide derivatives has been determined through X-ray diffraction, facilitating the design of compounds with specific antihistaminic activity (Peeters, Blaton, & Ranter, 1994). This highlights the importance of understanding the stereochemistry and molecular structure of piperidine derivatives in the development of new pharmacologically active compounds.
Propiedades
IUPAC Name |
phenyl 4-[[[2-(2-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17-7-5-6-10-20(17)27-16-21(25)23-15-18-11-13-24(14-12-18)22(26)28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJTVJHEVVXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)
